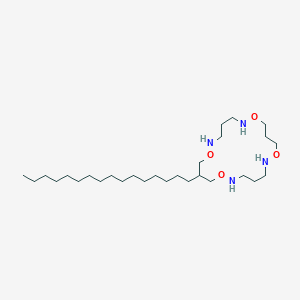![molecular formula C14H16NO6- B6336481 L-Aspartic acid, N-[(phenylmethoxy)carbonyl]-, 1-ethyl ester CAS No. 4668-43-3](/img/structure/B6336481.png)
L-Aspartic acid, N-[(phenylmethoxy)carbonyl]-, 1-ethyl ester
描述
L-Aspartic acid, N-[(phenylmethoxy)carbonyl]-, 1-ethyl ester is a derivative of L-aspartic acid, an amino acid that plays a crucial role in the biosynthesis of proteins
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Aspartic acid, N-[(phenylmethoxy)carbonyl]-, 1-ethyl ester typically involves the protection of the amino group of L-aspartic acid with a phenylmethoxycarbonyl group, followed by esterification of the carboxyl group with ethanol. The reaction conditions often include the use of a base such as triethylamine and a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated synthesis equipment and continuous flow reactors can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
L-Aspartic acid, N-[(phenylmethoxy)carbonyl]-, 1-ethyl ester can undergo various chemical reactions, including:
Oxidation: The phenylmethoxycarbonyl group can be oxidized under specific conditions.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the phenylmethoxycarbonyl group.
Reduction: Alcohol derivatives of the ester group.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
L-Aspartic acid, N-[(phenylmethoxy)carbonyl]-, 1-ethyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in protein synthesis and metabolic pathways.
Medicine: Investigated for potential therapeutic applications, including drug delivery systems.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用机制
The mechanism of action of L-Aspartic acid, N-[(phenylmethoxy)carbonyl]-, 1-ethyl ester involves its interaction with specific molecular targets and pathways. The phenylmethoxycarbonyl group can protect the amino group during chemical reactions, while the ester group can be hydrolyzed to release the active L-aspartic acid. This compound can participate in various biochemical pathways, influencing protein synthesis and metabolic processes .
相似化合物的比较
Similar Compounds
L-Aspartic acid, N-[(phenylmethoxy)carbonyl]-, 4-(1,1-dimethylethyl) 1-ethyl ester: Similar structure with a tert-butyl group instead of a phenylmethoxycarbonyl group.
L-Aspartic acid, N-[(phenylmethoxy)carbonyl]-, 1-methyl ester: Similar structure with a methyl ester group instead of an ethyl ester group.
Uniqueness
The phenylmethoxycarbonyl group provides protection during synthesis, while the ethyl ester group offers versatility in chemical reactions and potential biological activity .
属性
IUPAC Name |
(3S)-4-ethoxy-4-oxo-3-(phenylmethoxycarbonylamino)butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO6/c1-2-20-13(18)11(8-12(16)17)15-14(19)21-9-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3,(H,15,19)(H,16,17)/p-1/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGURRJNSRKHEDN-NSHDSACASA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC(=O)[O-])NC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CC(=O)[O-])NC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16NO6- | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80786557 | |
| Record name | (3S)-3-{[(Benzyloxy)carbonyl]amino}-4-ethoxy-4-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80786557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4668-43-3 | |
| Record name | (3S)-3-{[(Benzyloxy)carbonyl]amino}-4-ethoxy-4-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80786557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![Phosphonium, [2-(4-fluorophenyl)-2-oxoethyl]triphenyl-, bromide](/img/structure/B6336440.png)







